molecular formula C15H28N2O6S B1439720 Di-Boc-S-(2-aminoethyl)-L-cysteine CAS No. 130622-07-0

Di-Boc-S-(2-aminoethyl)-L-cysteine

Cat. No. B1439720
M. Wt: 364.5 g/mol
InChI Key: IEQFHDBZITZXMZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-Boc-S-(2-aminoethyl)-L-cysteine is a biochemical compound used for proteomics research . It has a molecular formula of C15H28N2O6S and a molecular weight of 364.46 .


Molecular Structure Analysis

The molecular structure of Di-Boc-S-(2-aminoethyl)-L-cysteine can be represented by the SMILES string: CC(C)(C)OC(=O)NCCSCC@@HO)NC(=O)OC(C)(C)C .


Physical And Chemical Properties Analysis

Di-Boc-S-(2-aminoethyl)-L-cysteine has a molecular weight of 364.46 and a molecular formula of C15H28N2O6S . Further physical and chemical properties were not found in the web search results.

Scientific Research Applications

Preparation of Unsusceptible Disulfide Bonds

The study by Bernatowicz et al. (2009) explores the preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its utility for unsymmetrical disulfide bond formation, highlighting its stability and direct use in solid-phase peptide synthesis. This approach facilitates the synthesis of peptides with specific disulfide bridges, crucial for the correct folding and function of many biologically active peptides and proteins Bernatowicz, M., Matsueda, R., & Matsueda, G. (2009). Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation. International Journal of Peptide and Protein Research, 28(2), 107-112.

Peptide Nucleic Acid Monomer Synthesis

The work by Tang et al. (2012) outlines a highly efficient synthesis method for a non-classical peptide nucleic acid monomer, showcasing the versatility of cysteine derivatives in the creation of novel compounds for genetic research and potential therapeutic applications. This method involves key intermediates derived from cysteine, demonstrating the compound's role in advancing nucleic acid chemistry Tang, X., Tang, G., Wang, H., Luo, L., & Yang, D. (2012). A convenient and highly efficient synthesis of one kind of peptide nucleic acid monomer. Bulletin of The Chemical Society of Ethiopia, 26(3), 415-420.

Cysteine Protease Inhibitors

Research by Vičík et al. (2006) focuses on the development of cysteine protease inhibitors, utilizing cysteine derivatives for the synthesis of potent cathepsin L inhibitors. These inhibitors have significant implications for therapeutic strategies against diseases where protease activity is dysregulated Vičík, R. et al. (2006). Aziridide-Based Inhibitors of Cathepsin L: Synthesis, Inhibition Activity, and Docking Studies. ChemMedChem, 1.

Coordination Chemistry for Diagnostic and Therapeutic Applications

The study by He et al. (2009) investigates the coordination interactions of S-(pyridin-2-ylmethyl)-L-cysteine ligands with M(CO)(3)(+) (M = Re, (99m)Tc), shedding light on the potential of cysteine derivatives in the development of radiopharmaceuticals for diagnostic imaging and therapy He, H. et al. (2009). Investigation of the coordination interactions of S-(pyridin-2-ylmethyl)-L-cysteine ligands with M(CO)(3)(+) (M = Re, (99m)Tc). Inorganic Chemistry, 48(22), 10625-10634.

Safety And Hazards

The safety data sheet (SDS) for Di-Boc-S-(2-aminoethyl)-L-cysteine includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6S/c1-14(2,3)22-12(20)16-7-8-24-9-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQFHDBZITZXMZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119972
Record name 1-(1,1-Dimethylethyl) (3R)-3-carboxy-11,11-dimethyl-9-oxo-10-oxa-5-thia-2,8-diazadodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-Boc-S-(2-aminoethyl)-L-cysteine

CAS RN

130622-07-0
Record name 1-(1,1-Dimethylethyl) (3R)-3-carboxy-11,11-dimethyl-9-oxo-10-oxa-5-thia-2,8-diazadodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130622-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) (3R)-3-carboxy-11,11-dimethyl-9-oxo-10-oxa-5-thia-2,8-diazadodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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